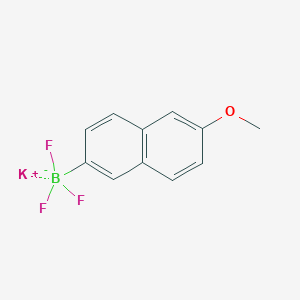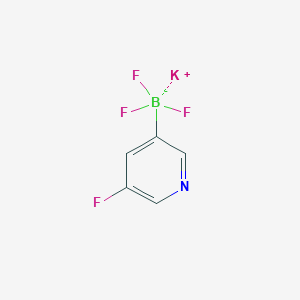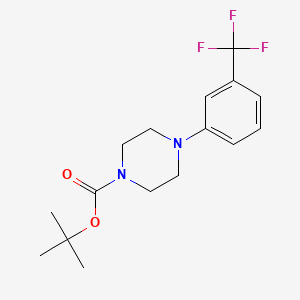
t-Butyl 4-(4-(trifluoromethoxy)benzoyl)piperidine-1-carboxylate
Descripción general
Descripción
T-Butyl 4-(4-(trifluoromethoxy)benzoyl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 670275-85-1 . It has a molecular weight of 373.37 and its IUPAC name is tert-butyl 4- (4- (trifluoromethoxy)benzoyl)piperidine-1-carboxylate . The compound is typically stored at temperatures between 2-8°C and appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H22F3NO4/c1-17(2,3)26-16(24)22-10-8-13(9-11-22)15(23)12-4-6-14(7-5-12)25-18(19,20)21/h4-7,13H,8-11H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 373.37 . It is a white to yellow solid and is typically stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Synthesis of Bioactive Molecules
This compound is utilized as an intermediate in the synthesis of bioactive molecules. Its trifluoromethoxy group is particularly valuable due to its ability to mimic the metabolic stability and lipophilicity of the trifluoromethyl group, making it a desirable moiety in drug design .
Material Science: Polymer Research
In material science, especially in polymer research, the tert-butyl group of this compound can be used to introduce steric bulk, which can influence the physical properties of the resulting polymers, such as increasing the glass transition temperature or modifying the solubility profile .
Environmental Science: Tracer Studies
The unique trifluoromethoxy benzoyl moiety could potentially be used as a tracer or a tag in environmental studies due to its distinct chemical signature, which can be detected using various analytical techniques .
Analytical Chemistry: Chromatographic Studies
In analytical chemistry, this compound can serve as a standard or reference material in chromatographic studies to help identify or quantify similar compounds within complex mixtures due to its distinct retention time and spectral properties .
Biochemistry: Enzyme Inhibition Studies
The structural features of this compound make it a candidate for enzyme inhibition studies. The piperidine moiety can interact with biological targets, and modifications to this core structure can lead to the discovery of new enzyme inhibitors .
Pharmacology: Prodrug Design
In pharmacology, the tert-butyl ester group is often used in prodrug design to improve the pharmacokinetic properties of drug candidates. This group can be cleaved enzymatically in vivo to release the active drug .
Safety and Hazards
The compound is considered hazardous and has several hazard statements including H302, H315, H320, and H335 . These statements indicate that the compound can be harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
tert-butyl 4-[4-(trifluoromethoxy)benzoyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3NO4/c1-17(2,3)26-16(24)22-10-8-13(9-11-22)15(23)12-4-6-14(7-5-12)25-18(19,20)21/h4-7,13H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAJRYVPKJFWGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(4-(trifluoromethoxy)benzoyl)piperidine-1-carboxylate | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Chloro-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332954.png)











![4,7-Dibromobenzo[d]thiazole](/img/structure/B6333022.png)
